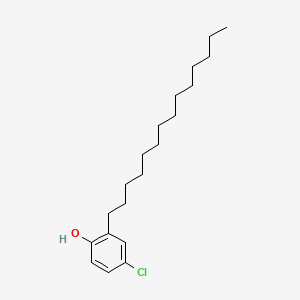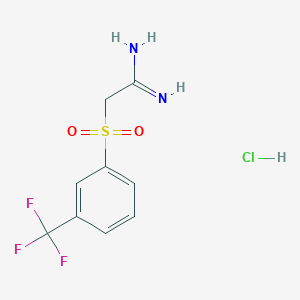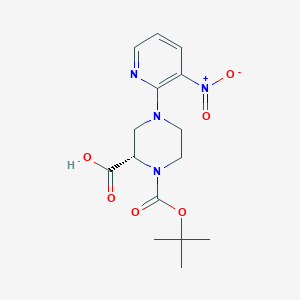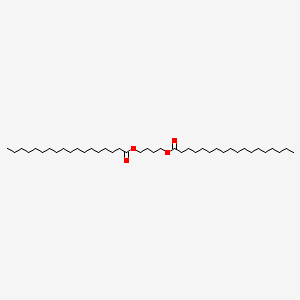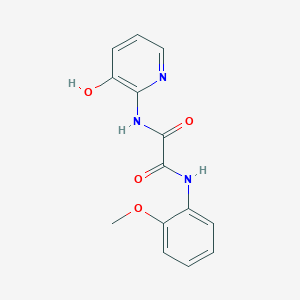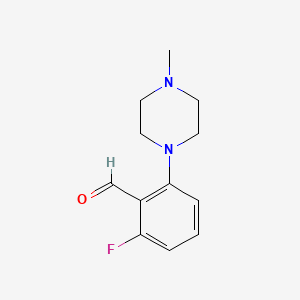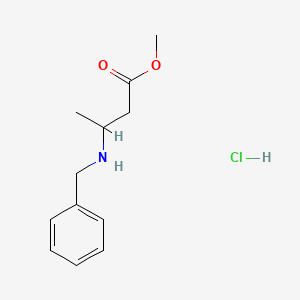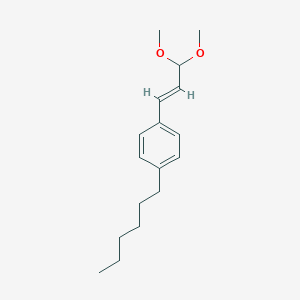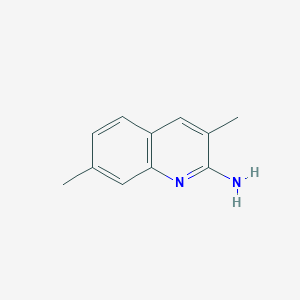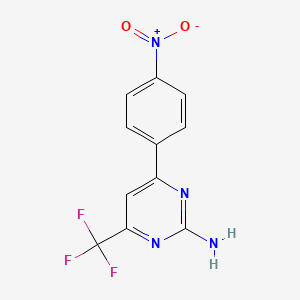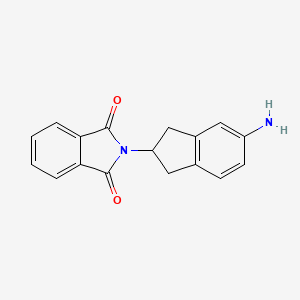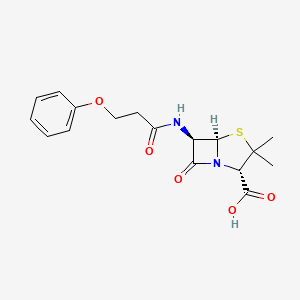
Homophenoxymethylpenicillin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Homophenoxymethylpenicillin is a synthetic penicillin derivative belonging to the beta-lactam class of antibiotics. It is structurally related to phenoxymethylpenicillin (penicillin V) and is designed to combat bacterial infections by inhibiting cell wall synthesis. This compound is particularly effective against gram-positive bacteria and is used in various medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of homophenoxymethylpenicillin involves several key steps:
Starting Material: The synthesis begins with the preparation of the core beta-lactam ring structure, which is common to all penicillins.
Phenoxyacetic Acid Derivative: A phenoxyacetic acid derivative is then introduced to the beta-lactam core through an acylation reaction.
Homologation: The phenoxyacetic acid moiety is homologated to introduce the homophenoxy group, enhancing the compound’s stability and bioavailability.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and potency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes followed by chemical modification:
Fermentation: Penicillin-producing microorganisms are cultured in large fermenters to produce the core beta-lactam structure.
Chemical Modification: The beta-lactam core is chemically modified to introduce the homophenoxy group, resulting in this compound.
Purification and Formulation: The compound is purified and formulated into various dosage forms, such as tablets and injectables, for medical use.
化学反応の分析
Types of Reactions
Homophenoxymethylpenicillin undergoes several types of chemical reactions:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the inactivation of the antibiotic.
Oxidation: The phenoxy group can undergo oxidation under certain conditions, potentially affecting the compound’s stability.
Substitution: The phenoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Hydrolysis: Water and beta-lactamase enzymes are common reagents for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen can be used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
Hydrolysis: The major product of hydrolysis is the inactive penicilloic acid.
Oxidation: Oxidation can lead to the formation of phenoxyacetic acid derivatives.
Substitution: Substitution reactions can yield a variety of modified penicillin derivatives with different pharmacological properties.
科学的研究の応用
Homophenoxymethylpenicillin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying beta-lactam antibiotics and their chemical properties.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the action of beta-lactamase enzymes.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: The compound is used in the development of new antibiotics and in the formulation of pharmaceutical products.
作用機序
Homophenoxymethylpenicillin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are critical for cell wall synthesis and maintenance. This binding disrupts the final stages of cell wall assembly, leading to cell lysis and bacterial death. The primary molecular targets are the PBPs, and the pathways involved include the inhibition of transpeptidation and carboxypeptidation reactions essential for cell wall cross-linking.
類似化合物との比較
Similar Compounds
Phenoxymethylpenicillin (Penicillin V): Homophenoxymethylpenicillin is structurally similar to phenoxymethylpenicillin but has enhanced stability and bioavailability.
Benzylpenicillin (Penicillin G): Another related compound, benzylpenicillin, is less stable in acidic environments compared to this compound.
Amoxicillin: A broader-spectrum penicillin derivative, amoxicillin, is more effective against a wider range of bacteria but may have different pharmacokinetic properties.
Uniqueness
This compound is unique due to its enhanced stability and bioavailability compared to other penicillin derivatives. Its homologated phenoxy group provides improved resistance to beta-lactamase enzymes, making it a valuable option for treating resistant bacterial strains.
特性
CAS番号 |
1752-26-7 |
|---|---|
分子式 |
C17H20N2O5S |
分子量 |
364.4 g/mol |
IUPAC名 |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(3-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2)13(16(22)23)19-14(21)12(15(19)25-17)18-11(20)8-9-24-10-6-4-3-5-7-10/h3-7,12-13,15H,8-9H2,1-2H3,(H,18,20)(H,22,23)/t12-,13+,15-/m1/s1 |
InChIキー |
VYNSJZIBTBGKAJ-VNHYZAJKSA-N |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CCOC3=CC=CC=C3)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


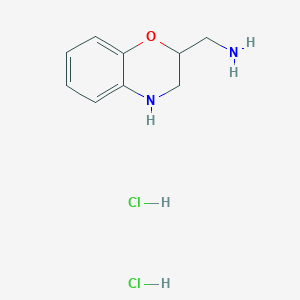
![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)

